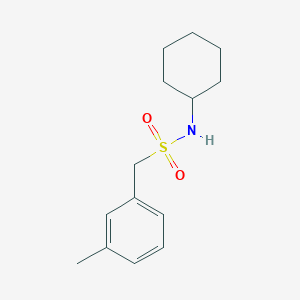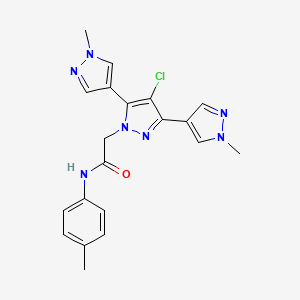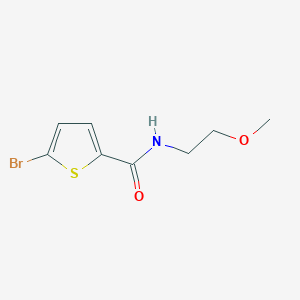![molecular formula C20H17ClN2O4 B4679628 N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4679628.png)
N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)-2-furamide
説明
N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CEP-33779 and belongs to the class of furamides. CEP-33779 has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties, making it a promising candidate for the treatment of various diseases.
作用機序
CEP-33779 exerts its pharmacological effects by inhibiting the activity of the NF-κB transcription factor. NF-κB plays a crucial role in the regulation of various cellular processes such as inflammation, immune response, and cell survival. Inhibition of NF-κB by CEP-33779 leads to a reduction in the expression of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation. In cancer cells, inhibition of NF-κB by CEP-33779 leads to a reduction in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
CEP-33779 has been shown to have several biochemical and physiological effects. In preclinical models, CEP-33779 has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. CEP-33779 has also been shown to reduce the infiltration of immune cells into inflamed tissues. In cancer cells, CEP-33779 has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in cell proliferation and survival.
実験室実験の利点と制限
CEP-33779 has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it easy to study its pharmacological effects. CEP-33779 is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of CEP-33779 is its poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
将来の方向性
There are several potential future directions for the research on CEP-33779. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the evaluation of the safety and efficacy of CEP-33779 in clinical trials. The potential therapeutic applications of CEP-33779 in various diseases such as cancer, inflammatory bowel disease, and asthma also warrant further investigation. Finally, the development of novel drug delivery systems that can enhance the solubility and bioavailability of CEP-33779 could also be a promising future direction for research.
Conclusion
In conclusion, CEP-33779 is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-tumor, and anti-fibrotic properties make it a promising candidate for the treatment of various diseases. The research on CEP-33779 has provided insights into its mechanism of action and potential future directions for its development as a therapeutic agent.
科学的研究の応用
CEP-33779 has been extensively studied in preclinical models for its therapeutic potential in various diseases. One of the main areas of research has been its anti-inflammatory properties. CEP-33779 has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the inflammatory response. Inhibition of NF-κB by CEP-33779 has been shown to reduce inflammation in various preclinical models of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
Another area of research has been the anti-tumor properties of CEP-33779. Studies have shown that CEP-33779 can inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis. CEP-33779 has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-2-26-15-8-6-14(7-9-15)22-19(24)16-12-13(21)5-10-17(16)23-20(25)18-4-3-11-27-18/h3-12H,2H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUADWCOASLZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-chlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4679553.png)
![1-[2-(2-methoxyethoxy)ethyl]-1H-benzimidazole](/img/structure/B4679570.png)
![5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B4679577.png)

![5-(4-chlorobenzoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4679589.png)
![N-butyl-3-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4679596.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4679608.png)
![4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4679614.png)

![[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4679624.png)

![4-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4679630.png)
![N-[3-(1-azepanyl)propyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4679635.png)
